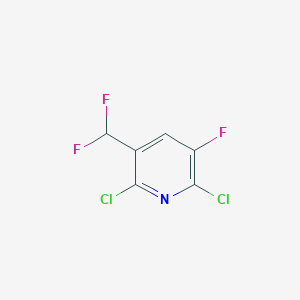

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2(6(10)11)1-3(9)5(8)12-4/h1,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUGAUQNBOLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239278 | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-39-8 | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The guide is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and experimental considerations. We will delve into the synthesis of the crucial intermediate, 2,6-dichloro-5-fluoronicotinic acid, and subsequently explore modern methodologies for the introduction of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its unique electronic and steric properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex heterocyclic molecules.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. Specifically, the introduction of fluoroalkyl groups, such as the difluoromethyl (CHF₂) group, can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This compound is a highly functionalized pyridine derivative that holds significant promise as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The strategic placement of chlorine, fluorine, and a difluoromethyl group on the pyridine ring provides multiple reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.

This guide will focus on a plausible and efficient synthetic strategy, beginning with the construction of the 2,6-dichloro-5-fluoropyridine core, followed by the introduction of the difluoromethyl group at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the final difluoromethylation step is a key transformation. The immediate precursor could be a molecule with a suitable functional group at the 3-position that can be converted into a difluoromethyl group. A carboxylic acid group is a versatile and readily available functional group that can be a suitable precursor. Therefore, our retrosynthetic strategy hinges on the synthesis of 2,6-dichloro-5-fluoronicotinic acid as a key intermediate.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2,6-Dichloro-5-fluoronicotinic Acid

The synthesis of 2,6-dichloro-5-fluoronicotinic acid is a critical step in the overall synthetic sequence. Several routes have been reported in the literature, with a common strategy involving the construction of a substituted pyridine ring followed by functional group manipulations. A well-documented approach, detailed in patent literature, involves the initial formation of a dihydroxynicotinic acid derivative, followed by chlorination and subsequent hydrolysis.[1][2][3][4][5]

Pathway A: From Ethyl Fluoroacetate and Methyl Malonamate

This pathway commences with the condensation of ethyl fluoroacetate and ethyl formate in the presence of a strong base like sodium methoxide. The resulting enolate then reacts with methyl malonamate to construct the pyridine ring core. Subsequent acidification and workup yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1][4]

Caption: Synthetic pathway for 2,6-dichloro-5-fluoronicotinic acid starting from acyclic precursors.

Experimental Protocol: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate [1][4]

-

To a solution of ethyl fluoroacetate and ethyl formate at 0 °C, sodium methoxide is added.

-

After stirring for several hours at room temperature, a solution of methyl malonamate in methanol is added.

-

The mixture is heated at reflux for a specified period.

-

The reaction is then quenched by the addition of hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford methyl 2,6-dihydroxy-5-fluoronicotinate.

The subsequent conversion to 2,6-dichloro-5-fluoronicotinic acid involves a two-step process: chlorination followed by hydrolysis. The chlorination is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and a chloride source like lithium chloride (LiCl) or phosphorus pentachloride (PCl₅) at elevated temperatures. This reaction converts the hydroxyl groups to chlorine atoms and the carboxylic ester to an acid chloride.[1][3][4]

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid [1][4]

-

Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and lithium chloride in a sealed tube.

-

After cooling, the reaction mixture is worked up to isolate 2,6-dichloro-5-fluoronicotinoyl chloride.

-

The crude acid chloride is then carefully hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the desired 2,6-dichloro-5-fluoronicotinic acid.

Pathway B: From 2,6-Dichloro-5-fluoro-3-cyanopyridine

An alternative route to 2,6-dichloro-5-fluoronicotinic acid involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[6][7][8][9] The cyano-substituted pyridine can be prepared from 2,6-dihydroxy-3-cyano-5-fluoropyridine.[3]

Experimental Protocol: Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine [6]

-

2,6-dichloro-5-fluoro-3-cyanopyridine is dissolved in concentrated sulfuric acid at an elevated temperature to facilitate hydrolysis of the nitrile to the corresponding amide.

-

The reaction mixture is then cooled, and water is carefully added to control the exotherm and adjust the sulfuric acid concentration.

-

The mixture is heated to complete the hydrolysis of the amide to the carboxylic acid.

-

The product, 2,6-dichloro-5-fluoronicotinic acid, precipitates upon cooling and can be isolated by filtration.

Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group at the C3 position is the final and most challenging step in the synthesis. Several modern synthetic methods can be considered for this transformation.

Option 1: Decarboxylative Difluoromethylation

Caption: Proposed photocatalytic decarboxylative difluoromethylation.

Conceptual Protocol for Photocatalytic Decarboxylative Difluoromethylation:

-

In a suitable reaction vessel, 2,6-dichloro-5-fluoronicotinic acid, a photocatalyst (e.g., an iridium or ruthenium complex), and a difluoromethylating agent (e.g., a difluoromethyl sulfone or a related radical precursor) are dissolved in an appropriate solvent.

-

The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is worked up, and the product is purified by chromatography.

Mechanistic Considerations: The reaction likely proceeds through a single-electron transfer (SET) from the excited photocatalyst to the carboxylic acid, leading to a carboxyl radical. This radical readily undergoes decarboxylation to form a pyridyl radical, which is then trapped by the difluoromethyl radical generated from the difluoromethylating agent.

Option 2: Functional Group Interconversion and Subsequent Difluoromethylation

If direct decarboxylative difluoromethylation proves to be low-yielding or incompatible with the substrate, a two-step approach involving the conversion of the carboxylic acid to a more reactive functional group can be employed.

4.2.1. Reduction to an Aldehyde and Deoxyfluorination

The carboxylic acid can be reduced to the corresponding aldehyde, 2,6-dichloro-3-formyl-5-fluoropyridine. This transformation can be achieved via the acid chloride followed by reduction with a suitable reducing agent. The resulting aldehyde can then be converted to the difluoromethyl group using a deoxofluorinating agent.

Caption: Synthetic route via an aldehyde intermediate.

Conceptual Protocol:

-

Formation of the Acid Chloride: 2,6-dichloro-5-fluoronicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride.

-

Reduction to the Aldehyde: The crude acid chloride is then reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride or by a Rosenmund reduction.

-

Deoxyfluorination: The purified aldehyde is treated with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to yield the final product.[12][16]

4.2.2. Conversion to a Halide and Difluoromethylation

Alternatively, the carboxylic acid can be converted to a halide (e.g., a bromide or iodide) via a Hunsdiecker-type reaction. The resulting 3-halo-2,6-dichloro-5-fluoropyridine can then undergo a transition-metal-catalyzed cross-coupling reaction with a difluoromethyl source.[1][2][6][7]

Conceptual Protocol:

-

Halodecarboxylation: The silver salt of 2,6-dichloro-5-fluoronicotinic acid is treated with bromine or iodine to yield the corresponding 3-halopyridine derivative.

-

Cross-Coupling: The 3-halopyridine is then subjected to a palladium- or copper-catalyzed cross-coupling reaction with a suitable difluoromethylating reagent, such as a difluoromethyl-containing organometallic species.

Characterization and Purity Analysis

The final product, this compound, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The characteristic splitting patterns of the difluoromethyl group in both ¹H and ¹⁹F NMR are key diagnostic features.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and intermediates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatility and purity of the compounds.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and requires appropriate safety precautions.

-

Corrosive Reagents: Phosphorus oxychloride, thionyl chloride, and strong acids and bases are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Fluorinating Agents: Deoxyfluorinating agents like DAST are moisture-sensitive and can release toxic and corrosive hydrogen fluoride (HF) upon contact with water. These reagents should be handled with extreme care in a dry environment.

-

Pressurized Reactions: Reactions conducted in sealed tubes at high temperatures can generate significant pressure. Appropriate pressure-rated equipment and safety shields should be used.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a challenging but achievable task for skilled synthetic chemists. This guide has outlined plausible synthetic strategies, focusing on the preparation of a key nicotinic acid intermediate and subsequent modern methods for introducing the difluoromethyl group. The choice of the optimal route will depend on the available resources, desired scale, and the specific requirements of the research or development program. As the field of fluorine chemistry continues to evolve, new and more efficient methods for the synthesis of such valuable building blocks are likely to emerge.

References

- 1. Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 10. Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]

- 14. Pd(ii)-Catalyzed decarboxylative meta-C–H difluoromethylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

A Technical Guide to 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Fluoropyridines

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its utility is significantly amplified through strategic halogenation. The introduction of fluorine, chlorine, and fluorinated alkyl groups, such as the difluoromethyl (CHF₂) moiety, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. These substitutions influence lipophilicity, metabolic stability, pKa, and binding interactions with biological targets.

This guide provides an in-depth technical overview of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine (CAS Number: 1374659-39-8 ), a highly functionalized building block. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established principles of pyridine chemistry to offer a robust framework for its synthesis, handling, and application. The principles outlined herein are designed to empower researchers to effectively utilize this and similar reagents in their discovery programs.

Physicochemical & Structural Properties

A comprehensive understanding of a reagent's properties is foundational to its effective use. The properties of this compound are primarily dictated by the interplay of its substituents on the pyridine ring.

| Property | Value/Description | Rationale & Scientific Insight |

| CAS Number | 1374659-39-8[1] | The unique identifier for this specific chemical entity. |

| Molecular Formula | C₆H₂Cl₂F₃N | Derived from its constituent atoms. |

| Molecular Weight | 215.99 g/mol [1] | The sum of the atomic weights of its constituent atoms. |

| Appearance | Likely a solid at room temperature. | Based on analogous polychlorinated/fluorinated pyridines which are typically solids[2]. |

| Purity | Commercially available up to 97%[1]. | Purity is a critical parameter for ensuring reproducibility in synthetic applications. |

| Key Structural Features | Pyridine ring with two chlorine atoms at C2 and C6, a fluorine atom at C5, and a difluoromethyl group at C3. | The electron-withdrawing nature of the halogens and the CHF₂ group significantly deactivates the pyridine ring towards electrophilic substitution but activates the chloro-substituted positions for nucleophilic aromatic substitution (SNAr). |

Strategic Synthesis of Substituted Pyridines

A plausible synthetic strategy would involve the construction of a substituted pyridine ring followed by halogenation and introduction of the difluoromethyl group.

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathways to the target molecule.

Protocol 1: Hypothetical Synthesis via Deoxofluorination (Pathway A)

This protocol is based on the common transformation of an aldehyde to a difluoromethyl group.

-

Precursor Synthesis: Synthesize a suitable aldehyde precursor, such as 3-formyl-5-fluoro-2,6-dichloropyridine. This can be achieved from corresponding nicotinic acid derivatives. For instance, 2,6-dichloro-5-fluoronicotinic acid can be reduced to the alcohol and subsequently oxidized to the aldehyde.

-

Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask with the aldehyde precursor dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Causality Note: The low temperature is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Reactivity and Application as a Synthetic Intermediate

The true value of this compound lies in its potential for derivatization. The two chlorine atoms at the 2- and 6-positions are activated for nucleophilic aromatic substitution (SNAr), making them excellent leaving groups.

Key Reactions and Mechanistic Considerations

-

Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2- or 6-position can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The selectivity can often be controlled by temperature and the nature of the nucleophile. This reaction is central to building molecular complexity and is a cornerstone of many pharmaceutical and agrochemical synthesis campaigns[5].

Caption: General workflow for SNAr reactions.

-

Cross-Coupling Reactions: The C-Cl bonds can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex derivatives. Halogenated pyridines are well-established, versatile building blocks for such transformations.

Potential Applications in Drug Discovery and Agrochemicals

Based on the applications of structurally similar compounds, this compound is a high-potential intermediate for:

-

Agrochemicals: Many modern herbicides and fungicides contain fluorinated pyridine cores. The specific substitution pattern of this molecule could lead to the discovery of new active ingredients with improved efficacy or novel modes of action[6][7]. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products[3][8].

-

Pharmaceuticals: The pyridine moiety is a common pharmacophore. The unique electronic properties conferred by the difluoromethyl group and the multiple halogen substituents make this a valuable scaffold for synthesizing inhibitors of kinases, proteases, and other enzymes. Analogous compounds like 2,6-dichloro-5-fluoronicotinic acid are key intermediates in the synthesis of antibacterial agents[2].

Safety, Handling, and Storage

As a highly halogenated and reactive organic compound, this compound must be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for a conservative safety protocol.

Hazard Profile (Inferred from Analogues)

-

Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Environmental: May be toxic to aquatic life with long-lasting effects.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Safe Handling Practices:

-

Avoid creating dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion and Future Outlook

This compound represents a modern building block poised for significant application in the fields of drug discovery and agrochemical development. Its densely packed functional groups provide multiple handles for synthetic diversification through well-established reaction classes like nucleophilic aromatic substitution and cross-coupling. While direct literature is sparse, a robust understanding of its potential can be derived from the rich chemistry of its structural analogues. By employing the synthetic strategies, reaction principles, and safety protocols outlined in this guide, researchers can confidently and effectively integrate this promising intermediate into their research and development pipelines, paving the way for the next generation of innovative chemical products.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: Synthesis, Characterization, and Applications

Foreword: The Rising Prominence of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating molecular properties. The pyridine moiety, a cornerstone in numerous biologically active compounds, undergoes a significant enhancement of its physicochemical and pharmacokinetic profiles upon fluorination. This guide provides a comprehensive technical overview of a particularly intriguing building block: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine .

This document is crafted for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries. It aims to provide not just a compilation of data, but a cohesive narrative that explains the causality behind synthetic choices, the logic of analytical validation, and the potential that this molecule holds. We will delve into its proposed synthesis, in-depth analytical characterization, potential applications, and essential safety protocols, all grounded in established scientific principles and supported by authoritative references.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted pyridine ring, a class of compounds that has garnered significant interest in medicinal chemistry.[1][2] The presence of multiple halogen atoms, including chlorine and fluorine, along with a difluoromethyl group, imparts unique electronic and steric properties to the molecule. These substitutions can profoundly influence its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

| Property | Value | Source |

| CAS Number | 1374659-39-8 | Vendor Data |

| Molecular Formula | C₆H₂Cl₂F₃N | Vendor Data |

| Molecular Weight | 215.988 g/mol | Vendor Data |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | --- |

Strategic Synthesis Pathway

The proposed synthesis commences with a commercially available or readily synthesized precursor, 2,6-dichloro-5-fluoropyridine. The key transformation is the introduction of the difluoromethyl group at the C-3 position. Recent advancements in C-H functionalization offer a promising avenue for this transformation. A novel method for the regioselective meta- and para-difluoromethylation of pyridines has been developed, which proceeds through a temporary dearomatization strategy using oxazino pyridine intermediates.[1][5] This approach is particularly attractive as it allows for late-stage functionalization under relatively mild conditions.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target molecule.

Experimental Protocol (Proposed):

-

Step 1: Formation of the Oxazino Pyridine Intermediate.

-

To a solution of 2,6-dichloro-5-fluoropyridine in an appropriate aprotic solvent (e.g., acetonitrile), add dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate.

-

The reaction mixture is stirred at room temperature until the formation of the oxazino pyridine intermediate is complete, as monitored by TLC or LC-MS.

-

The intermediate can be isolated or used directly in the next step.

-

-

Step 2: Radical C-H Difluoromethylation.

-

To the solution containing the oxazino pyridine intermediate, add a suitable difluoromethyl radical source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) and an oxidant (e.g., a silver salt).

-

The reaction is typically carried out under an inert atmosphere and may require heating or photolytic initiation, depending on the specific reagents used. The regioselectivity for the meta-position is directed by the oxazino intermediate.[6][7]

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Step 3: Rearomatization and Isolation.

-

Upon completion of the difluoromethylation, the reaction mixture is treated with an acid or base to facilitate rearomatization to the pyridine ring.

-

The crude product is then subjected to a standard aqueous workup, followed by extraction with an organic solvent.

-

Purification by column chromatography on silica gel will yield the desired this compound.

-

Analytical Characterization: A Multi-faceted Approach

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a detailed picture of the molecular structure. While experimental data for the exact target molecule is not publicly available, we can predict the expected spectral features based on closely related analogs and the principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single aromatic proton and the proton of the difluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | s | - | H-4 (aromatic) |

| ~6.8 | t | ~55 | H of CHF₂ |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2, C-6 (attached to Cl) |

| ~155 (d) | C-5 (attached to F) |

| ~125 | C-3 (attached to CHF₂) |

| ~130 | C-4 |

| ~115 (t) | CHF₂ |

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[7][8][9] We expect to see two distinct signals: one for the fluorine on the pyridine ring and another for the difluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -120 to -140 | s | - | F at C-5 |

| -110 to -130 | d | ~55 | CHF₂ |

NMR Data Acquisition Workflow:

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution, which is characteristic for chlorine-containing compounds.

-

Expected Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, the isotopic pattern will be characteristic, with peaks at m/z 215 (for ³⁵Cl₂), 217 (for ³⁵Cl³⁷Cl), and 219 (for ³⁷Cl₂).

-

Fragmentation Pattern: Fragmentation may involve the loss of chlorine atoms, fluorine atoms, or the difluoromethyl group, providing further structural confirmation.

Potential Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of novel agrochemicals and pharmaceuticals.[3][4]

Agrochemicals

Fluorinated pyridines are integral components of many modern herbicides, fungicides, and insecticides.[3] The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the final product. This building block could be utilized in the synthesis of:

-

Herbicides: As a scaffold for new herbicides with improved efficacy and crop selectivity.

-

Fungicides: In the development of novel fungicides that target specific fungal pathogens.

-

Insecticides: As a key intermediate for insecticides with novel modes of action.

Pharmaceuticals

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its fluorination is a well-established strategy to improve drug-like properties.[2] this compound can serve as a starting material for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The unique substitution pattern of this molecule could lead to novel inhibitors with high potency and selectivity.

-

Antiviral and Anticancer Agents: The introduction of fluorine and a difluoromethyl group can enhance the antiviral and anticancer properties of heterocyclic compounds.[2]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can improve blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active drugs.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of similar polychlorinated and fluorinated pyridines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Skin: Immediately wash the affected area with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel, high-value compounds in the agrochemical and pharmaceutical industries. Its unique combination of functional groups offers a rich platform for chemical exploration and the development of next-generation products. While further research is needed to fully elucidate its reactivity and potential applications, the foundational principles of fluorinated pyridine chemistry suggest a bright future for this intriguing molecule. As synthetic methodologies for the introduction of fluorinated moieties continue to advance, we can expect to see the emergence of innovative applications for this and related compounds, driving progress in both human health and agriculture.

References

- 1. 3-(Difluoromethyl)pyridine|lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. researchgate.net [researchgate.net]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. azom.com [azom.com]

Spectroscopic Profile of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a highly functionalized pyridine derivative of significant interest in medicinal and agricultural chemistry. The unique combination of chloro, fluoro, and difluoromethyl substituents on the pyridine core imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules. Understanding the precise structural features of this compound is paramount for its effective utilization in drug design and development. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control.

Molecular Structure and Key Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The pyridine ring is substituted with five groups: two chlorine atoms at positions 2 and 6, a difluoromethyl group at position 3, a fluorine atom at position 5, and a nitrogen atom inherent to the pyridine ring. The sole hydrogen atom is located at position 4. This high degree of substitution and the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) lead to complex but informative spectra.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the proton at the C4 position and a signal for the proton of the difluoromethyl group.

-

Aromatic Proton (H4): This proton is expected to appear as a multiplet due to coupling with the adjacent fluorine atom at C5 and the difluoromethyl group at C3. The electron-withdrawing nature of the surrounding halogen atoms will shift this signal downfield, likely in the range of 7.5 - 8.5 ppm .

-

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms of the same group. This signal is expected in the range of 6.5 - 7.5 ppm .

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for this molecule, with three distinct fluorine environments.

-

Fluorine at C5: This fluorine atom will likely appear as a multiplet due to coupling with the H4 proton and the difluoromethyl group. Its chemical shift is predicted to be in the typical range for aromatic fluorides.

-

Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a doublet due to coupling with the proton of the same group. The chemical shift is expected in the characteristic region for difluoromethyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and one for the difluoromethyl carbon. All signals will be affected by C-F coupling.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C2 | 145 - 155 | Doublet or multiplet |

| C3 | 120 - 130 | Doublet of doublets or multiplet |

| C4 | 135 - 145 | Doublet |

| C5 | 150 - 160 | Doublet |

| C6 | 145 - 155 | Singlet or small multiplet |

| -CHF₂ | 110 - 120 | Triplet |

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse experiment.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse experiment, with proton decoupling.

-

Set a wide spectral width to encompass all fluorine signals.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 in an approximate ratio of 9:6:1).

Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms or side chains.[1][2][3][4][5]

Figure 2: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at 70 eV as a standard method. For softer ionization, consider chemical ionization (CI) or electrospray ionization (ESI).

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (around 234 g/mol ).

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution to confirm the presence of two chlorine atoms. Interpret the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3050 - 3150 | Stretching |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Stretching |

| C-F (aromatic) | 1200 - 1300 | Stretching |

| C-Cl | 700 - 850 | Stretching |

| C-F (difluoromethyl) | 1000 - 1100 | Stretching |

Table 2: Predicted IR Absorption Bands.

The interpretation of IR spectra for highly halogenated compounds can be complex due to the coupling of vibrations.[6][7][8][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption

Pyridine and its derivatives typically exhibit π → π* and n → π* transitions in the UV region.[10][11][12][13][14] For this compound, the absorption maxima are expected to be in the range of 250 - 280 nm . The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Data Acquisition: Record the absorption spectrum over the range of 200 - 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers can gain valuable insights into the expected NMR, MS, IR, and UV-Vis characteristics of this important synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive analysis, experimental verification remains the gold standard for unequivocal structure confirmation.

References

- 1. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02412A [pubs.rsc.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine [webbook.nist.gov]

An In-depth Technical Guide to 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. The document details its fundamental physicochemical properties, explores plausible synthetic pathways and inherent reactivity, and elucidates its primary application as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Emphasis is placed on the strategic influence of its distinct functional groups—the dichloro substitution pattern, the electron-withdrawing difluoromethyl group, and the ring-activating fluorine atom—on its chemical behavior. A representative experimental protocol for its use in nucleophilic aromatic substitution, alongside critical safety and handling information, is provided to equip researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, ubiquitous in a vast array of biologically active molecules.[1] The strategic incorporation of fluorine atoms or fluoroalkyl groups into this heterocyclic system has become a powerful and widely adopted strategy in modern drug discovery.[1][2][3] Fluorination can profoundly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, membrane permeability, and binding affinity for its target protein.[2][3][4]

This compound (CAS: 1374659-39-8) is a prime exemplar of a highly functionalized, high-value intermediate designed for complex molecular synthesis. Its structure is characterized by:

-

A Pyridine Core: An electron-deficient aromatic ring.

-

Dichloro Substitution at C2 and C6: These positions are highly activated toward nucleophilic attack, serving as excellent leaving groups.

-

A Difluoromethyl Group at C3: A strong electron-withdrawing group that further enhances the electrophilicity of the pyridine ring.

-

A Fluoro Group at C5: A less labile halogen that modulates the electronic properties of the ring system.

This unique combination of features makes it a sought-after building block for creating complex, multi-substituted pyridine derivatives, which are key components in the development of innovative pharmaceuticals and next-generation crop protection agents.[5][6]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthetic chemistry and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1374659-39-8 | [7] |

| Molecular Formula | C₆H₂Cl₂F₃N | [7] |

| Molecular Weight | 215.99 g/mol | [7][8] |

| Appearance | Assumed to be a solid at room temperature |

Synthesis and Chemical Reactivity

While specific, publicly documented synthetic routes for this compound are not abundant, its structure suggests plausible manufacturing pathways based on established heterocyclic chemistry principles.

Plausible Synthetic Strategies

-

Halogen Exchange (Halex) Reactions: A common method for producing fluoropyridines involves the substitution of chlorine atoms with fluorine using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[9][10] The synthesis could potentially start from a polychlorinated picoline derivative, where selective fluorination is achieved under controlled conditions.

-

Cyclocondensation: Building the pyridine ring from acyclic, trifluoromethyl-containing precursors is another powerful strategy.[5] This "bottom-up" approach allows for the precise installation of the desired substitution pattern from the outset.

-

Direct Chlorination/Fluorination: A starting material like a 3-methylpyridine (picoline) derivative could undergo a series of chlorination and fluorination steps. Such processes often occur at high temperatures and may involve catalysts to control regioselectivity, though the formation of by-products is a common challenge.[5][11]

Inherent Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the electronic deficiency of the pyridine ring, which is amplified by its five halogen substituents. The chlorine atoms at the C2 and C6 positions are particularly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This high reactivity is the primary reason for its utility as a chemical intermediate.

The choice of nucleophile and reaction conditions allows for selective substitution, typically at the more sterically accessible C6 or the electronically favored C2 position. The difluoromethyl group's potent inductive effect significantly lowers the electron density across the ring, making the SₙAr reaction kinetically favorable, often proceeding under milder conditions than less substituted pyridines.

Diagram: Conceptual Model of Reactivity

The following diagram illustrates the key structural features that dictate the molecule's synthetic utility.

Caption: Key functional groups and their contribution to synthetic utility.

Applications in Research and Drug Development

The primary value of this compound is as a molecular scaffold for building more complex, biologically active compounds. Its utility is analogous to that of other critical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which is in high demand for producing crop-protection products.[5]

-

Pharmaceutical Synthesis: This intermediate can be used to introduce a substituted pyridine motif into a larger molecule. By sequentially replacing the two chlorine atoms with different nucleophiles (e.g., amines, thiols, alcohols), medicinal chemists can construct diverse libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors.[6][12] The difluoromethyl group is often favored over the more common trifluoromethyl group for its ability to act as a bioisostere of a hydroxyl or thiol group, potentially forming hydrogen bonds and improving target engagement.

-

Agrochemical Development: In the agrochemical industry, halogenated pyridines are foundational to many high-performance herbicides, fungicides, and insecticides.[6] The stability imparted by the C-F bonds and the tailored reactivity of the C-Cl bonds make this compound an ideal starting point for synthesizing new active ingredients with improved efficacy and safety profiles.[6]

Experimental Protocol: Exemplary SₙAr Reaction

This section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction, a common application for this intermediate. This procedure is illustrative and must be adapted based on the specific nucleophile and desired product, with all work conducted under the supervision of qualified personnel.

Objective: To synthesize a 2-amino-6-chloro-3-(difluoromethyl)-5-fluoropyridine derivative via selective monosubstitution.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and anhydrous potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This prevents side reactions involving atmospheric moisture.

-

Add anhydrous DMF via syringe to dissolve the starting material.

-

-

Nucleophile Addition:

-

In a separate vial, dissolve the amine nucleophile in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes. The slow addition helps to control any potential exotherm.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the product from the water-soluble DMF and salts.

-

Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired monosubstituted product.

-

Diagram: SₙAr Experimental Workflow

Caption: Step-by-step workflow for a typical SₙAr reaction.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar polychlorinated and fluorinated pyridines indicate that it should be handled with significant caution.[13][14][15][16][17]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation.[17]

-

-

Handling and Storage:

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its unique arrangement of halogen substituents activates the pyridine core for nucleophilic substitution, providing a robust platform for the construction of complex molecules. For researchers in the pharmaceutical and agrochemical sectors, this compound represents a key building block for accessing novel chemical entities with potentially enhanced biological activity and optimized physicochemical properties. Proper understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. innospk.com [innospk.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

reactions of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

An In-Depth Technical Guide to the Reactions of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern synthetic chemistry, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics like lipophilicity make them cornerstones in the development of pharmaceuticals and agrochemicals. Within this class, this compound stands out as a highly functionalized and versatile intermediate. Its pyridine core is strategically adorned with multiple halogen substituents, creating a scaffold primed for diverse and selective chemical transformations.

The presence of two chlorine atoms at the electronically activated C2 and C6 positions, coupled with the strong electron-withdrawing nature of the fluorine and difluoromethyl groups, renders the molecule highly susceptible to a range of reactions. This guide provides a comprehensive technical overview of the primary reaction classes of this key intermediate, offering field-proven insights into its reactivity, detailed experimental protocols, and its application in the synthesis of complex molecular architectures.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is a direct consequence of the interplay between its substituents. The chlorine atoms at the α-positions (C2 and C6) are excellent leaving groups, making them the primary sites for substitution reactions. The difluoromethyl (-CHF₂) and fluoro (-F) groups at the β-positions exert a powerful electron-withdrawing inductive effect, which significantly acidifies the pyridine ring protons and, more importantly, activates the C-Cl bonds toward nucleophilic attack.

This electronic activation is crucial for facilitating reactions that would otherwise be sluggish on a less substituted pyridine ring. The key to harnessing this compound's synthetic potential lies in understanding and controlling the regioselectivity of these transformations.

Caption: Core structure and reactive centers of the title compound.

Key Transformation Pathways

The synthetic utility of this compound is dominated by two principal classes of reactions: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNA_r)

The most prevalent reaction pathway involves the displacement of the chloro substituents by a wide array of nucleophiles. The high electronegativity of fluorine accelerates SNA_r reactions compared to their chlorine analogues, making fluoropyridines highly reactive substrates. While the traditional mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex, recent studies suggest that many SNA_r reactions may proceed through a concerted mechanism, particularly on heterocyclic systems with good leaving groups like chloride.

Regioselectivity: For the closely related 2,6-dichloro-3-(trifluoromethyl)pyridine, reactions with nucleophiles show a remarkable regioselectivity. The initial substitution occurs preferentially at the C2 position, despite it being more sterically hindered by the adjacent -CF₃ group. This is attributed to the powerful electron-withdrawing effect of the trihalogenomethyl group, which makes the C2 position more electrophilic. A similar outcome is anticipated for the difluoromethyl analogue. This predictable selectivity allows for the sequential introduction of two different nucleophiles.

Caption: General workflow for sequential Nucleophilic Aromatic Substitution (SNAr).

Table 1: Representative SNAr Reactions

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

| O-Nucleophile | Sodium Methoxide (NaOMe) | THF or MeOH, 0°C to RT | 2-Methoxy-6-chloro... |

| N-Nucleophile | Benzylamine | K₂CO₃, DMSO, 80°C | 2-(Benzylamino)-6-chloro... |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | DMF, 50°C | 2-(Phenylthio)-6-chloro... |

| F-Nucleophile | Cesium Fluoride (CsF) | DMSO, 150-180°C | 2-Fluoro-6-chloro... |

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds, and the chloro-substituents on the pyridine ring serve as effective handles for this transformation. This reaction allows for the introduction of a diverse range of aryl and heteroaryl groups.

Regioselectivity and Sequential Coupling: As with SNA_r, the Suzuki-Miyaura coupling exhibits excellent regioselectivity. Studies on 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrate that reaction with one equivalent of an arylboronic acid results in site-selective mono-arylation at the C2 position. This selectivity provides a strategic advantage, enabling a one-pot reaction with two different arylboronic acids to synthesize 2,6-diarylpyridines with distinct aryl substituents. The reaction proceeds smoothly, often without the need for phosphane ligands.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling

| Reaction Stage | Arylboronic Acid (equiv.) | Catalyst | Base | Solvent | Temp (°C) | Product | Ref. |

| Mono-arylation | Ar¹-B(OH)₂ (1.0) | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 2-Ar¹-6-chloro... | |

| Di-arylation (one-pot) | 1. Ar¹-B(OH)₂ (1.0) 2. Ar²-B(OH)₂ (1.3) | Pd(PPh₃)₄ | K₃PO₄ then K₂CO₃ | THF then 1,4-Dioxane | 90 then 120 | 2-Ar¹-6-Ar²... |

Application in Complex Synthesis: A Conceptual Workflow

The predictable, regioselective nature of these reactions makes this compound an ideal starting material for building complex, biologically active molecules. A common synthetic strategy involves first performing a Suzuki-Miyaura coupling to install a key scaffold, followed by an SNA_r reaction to introduce a functional group for modulating solubility or binding affinity. This sequential approach is highly valuable in drug discovery programs.

Caption: Conceptual workflow for multi-step synthesis from the title compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and serve as a robust starting point for experimentation.

Protocol 1: Regioselective Mono-arylation via Suzuki-Miyaura Coupling

-

Objective: To synthesize 2-Aryl-6-chloro-3-(difluoromethyl)-5-fluoropyridine.

-

System Validation: The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of a single major, less polar product.

-

Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent and Degassing: Add anhydrous tetrahydrofuran (THF, 5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

-

Reaction: Heat the mixture to 90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Foreword: The Strategic Role of Fluorinated Pyridines in Bioactive Compound Discovery

An In-Depth Technical Guide to the Synthetic Utility and Biological Significance of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

In the landscape of modern chemical research, particularly within the agrochemical and pharmaceutical sectors, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical properties, leading to enhanced metabolic stability, increased membrane permeability, and stronger binding affinity to biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: This compound . While not typically an end-product with direct biological activity, its true significance lies in its role as a versatile intermediate—a foundational component for constructing a new generation of potent, biologically active molecules. This document provides an in-depth exploration of its synthetic applications and the biological mechanisms of the powerful compounds derived from its unique structure.

Chemical Profile and Synthetic Access

Before delving into its applications, it is crucial to understand the chemical nature of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| CAS Number | 1374659-39-8 |

| Appearance | Solid |

The synthesis of fluorinated pyridines often involves multi-step processes, including chlorination and fluorine exchange reactions from more common starting materials like picoline.[1][2] The preparation of this compound leverages established principles of heterocyclic chemistry, ensuring its availability as a key starting material for more complex syntheses. The presence of two chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, while the difluoromethyl and fluorine substituents contribute to the electronic properties and overall stability of the molecule, influencing the bioactivity of its derivatives.[3]

Core Application: A Scaffold for High-Performance Agrochemicals

The primary value of this compound is realized in its conversion to a range of potent agrochemicals. The pyridine core, enhanced by its specific halogenation pattern, serves as an excellent scaffold for developing novel herbicides, fungicides, and insecticides.

Synthesis of Advanced Fungicides: Targeting Fungal Respiration

A prominent application of this intermediate is in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.[4] These fungicides disrupt the fungal mitochondrial respiratory chain, a mode of action critical for controlling a broad spectrum of plant pathogens.

The synthesis often involves a condensation reaction between a pyridine carboxylic acid derivative (obtained from the title compound) and an appropriate amine intermediate. This modular approach allows for the generation of a diverse library of candidate molecules for bioactivity screening.[5]

Mechanism of Action: SDHI Fungicides

SDHI fungicides work by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage halts cellular respiration, depriving the fungal cells of ATP (energy), which ultimately leads to cell death. The unique substitutions on the pyridine ring, originating from the this compound scaffold, play a crucial role in ensuring a precise fit into the enzyme's active site, enhancing potency and selectivity.[5]

Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides.

Development of Novel Herbicides

Fluorinated pyridines are integral to the design of modern herbicides. While specific commercial herbicides directly derived from this compound are not prominently documented in public literature, its structural motifs are characteristic of compounds targeting key plant enzymes. For instance, pyridine-based herbicides are known to inhibit enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[6][7] The unique electronic properties conferred by the difluoromethyl and fluoro groups can enhance the binding of the herbicide to its target enzyme, leading to greater efficacy at lower application rates.[3]

Potential Mechanism of Action: PPO Inhibition PPO-inhibiting herbicides block a key enzyme in the chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly destructive reactive oxygen species. These radicals cause rapid lipid peroxidation and membrane damage, leading to the death of the weed.[6]

Experimental Protocols: From Synthesis to Bio-Evaluation

To provide a practical context, this section outlines a representative workflow for synthesizing a potential fungicide from our core intermediate and subsequently evaluating its biological activity.

Representative Synthesis of a Pyridine Carboxamide Derivative

This protocol is a generalized example based on common condensation reactions used in agrochemical synthesis.[5]

Objective: To synthesize a novel N-aryl nicotinamide derivative as a potential SDHI fungicide.

Step-by-Step Methodology:

-

Hydrolysis: The this compound is first converted to its corresponding carboxylic acid. This typically involves hydrolysis under acidic or basic conditions, followed by acidification to precipitate the product.

-

Acid Chloride Formation: The resulting pyridine carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form the highly reactive acid chloride intermediate.

-

Condensation: The crude acid chloride is then reacted with a selected aniline derivative (e.g., 2-(p-tolylamino)aniline) in the presence of a base (like pyridine or triethylamine) to act as an acid scavenger.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified using column chromatography to yield the target pyridine carboxamide.

Caption: Synthetic Pathway to a Pyridine Carboxamide Fungicide.

In Vitro Fungicidal Bioassay: Mycelial Growth Inhibition

This bioassay is a standard method to determine the intrinsic activity of a potential fungicide against a target pathogen.[8][9]

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the newly synthesized compound against a plant pathogenic fungus (e.g., Botrytis cinerea).

Step-by-Step Methodology:

-

Stock Solution Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, it is amended with the test compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). A solvent-only control is also prepared.

-

Plating: The amended PDA is poured into sterile petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each plate.

-

Incubation: Plates are incubated in the dark at a suitable temperature (e.g., 22°C) for a period of 3-7 days, or until the mycelium in the control plate has reached the edge.

-

Data Collection: The diameter of the fungal colony on each plate is measured.

-

Analysis: The percentage of growth inhibition relative to the control is calculated for each concentration. The data is then subjected to probit analysis to determine the EC₅₀ value.

Conclusion and Future Outlook

This compound stands as a testament to the power of enabling chemical intermediates in modern research. While its own biological activity may be limited, its true value is unlocked through synthetic transformations that yield highly potent and specific agrochemicals. The strategic placement of chlorine, fluorine, and difluoromethyl groups on the pyridine ring provides a unique and powerful scaffold for creating next-generation fungicides and herbicides. As the challenges of pesticide resistance and the need for more sustainable crop protection solutions grow, the demand for innovative building blocks like this will undoubtedly increase. Future research will likely focus on expanding the library of bioactive molecules derived from this intermediate, exploring novel modes of action, and optimizing synthetic routes to enhance efficiency and reduce environmental impact.

References